molecular formula C23H22O7 B11149674 methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate

methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B11149674
M. Wt: 410.4 g/mol
InChI Key: IMUVLMSEKQLSCF-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-8-methyl-2-oxo-2H-chromen-4-carbaldehyde with 4-methoxyphenylacetic acid under acidic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-hydroxyphenyl)-4-oxobutanoate

Uniqueness

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C23H22O7/c1-13-20(28-3)10-9-16-17(12-21(25)30-22(13)16)18(23(26)29-4)11-19(24)14-5-7-15(27-2)8-6-14/h5-10,12,18H,11H2,1-4H3

InChI Key

IMUVLMSEKQLSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC=C(C=C3)OC)C(=O)OC)OC

Origin of Product

United States

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